molecular formula C11H15N3O B2430182 2-(5-amino-2-ethyl-1H-benzimidazol-1-yl)ethanol CAS No. 924845-63-6

2-(5-amino-2-ethyl-1H-benzimidazol-1-yl)ethanol

Cat. No. B2430182
CAS RN: 924845-63-6
M. Wt: 205.261
InChI Key: IFIFVEIXLKDMEW-UHFFFAOYSA-N
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Description

2-(5-amino-2-ethyl-1H-benzimidazol-1-yl)ethanol (2-AEB) is a synthesized compound that has been studied for its potential applications in a variety of scientific research fields. This compound is an organic molecule composed of nitrogen, hydrogen, carbon, and oxygen atoms. 2-AEB is a derivative of the benzimidazole family and is a colorless, crystalline solid at room temperature. It is soluble in water, alcohols, and other organic solvents.

Scientific Research Applications

Synthesis and Catalysis

A study by Kalhor (2015) presents a one-pot multicomponent reaction for synthesizing novel ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(Aryl)methylthio) acetates, which can be foundational for creating derivatives of commercial fungicides like Benomyl and Carbendazim, as well as new sulfur-bearing peptide derivatives (Kalhor, 2015).

Antiulcer Properties

Terashima et al. (1995) synthesized Ethyl 2-[1H-benzimidazol-2-yl)sulfinylmethyl]-4-dimethylamino-5- pyrimidinecarboxylate, demonstrating significant antiulcer properties and mucosal protection against ethanol-induced gastric lesions in rats (Terashima et al., 1995).

Anti-Inflammatory and Antimicrobial Activities

Research by KunnambathKrishnakumar et al. (2013) highlights the anti-inflammatory potential of benzimidazole derivatives, particularly a derivative identified as AK5, which showed remarkable anti-inflammatory capabilities, comparable to Indomethacin (KunnambathKrishnakumar, Bhatb, & Umaac, 2013). Additionally, Padalkar et al. (2014) synthesized new benzimidazole derivatives and assessed their broad-spectrum antimicrobial activity against various bacterial and fungal strains (Padalkar et al., 2014).

Cancer Therapy and Imaging

Santos et al. (2000) synthesized 2′-carbaboranyl-2,5′-bi-1H-benzimidazoles for potential application in cancer treatment through boron-neutron-capture therapy (BNCT) and compound-distribution measurements in vivo by positron-emission tomography (PET) (Santos, Argentini, Weinreich, & Hansen, 2000).

Optical and Electronic Materials

Carella et al. (2007) synthesized NLO azo-benzimidazolic chromophores, which were used for the synthesis of new NLO polyurethanes and polyesters, showing potential for applications in optical materials due to their high thermal stability and second harmonic generation properties (Carella et al., 2007).

properties

IUPAC Name

2-(5-amino-2-ethylbenzimidazol-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-2-11-13-9-7-8(12)3-4-10(9)14(11)5-6-15/h3-4,7,15H,2,5-6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIFVEIXLKDMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1CCO)C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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